molecular formula C15H17N5O3 B12414199 parazoanthine B

parazoanthine B

Cat. No.: B12414199
M. Wt: 315.33 g/mol
InChI Key: BRHUBARRWPTWNX-MMYPVXKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR4 antagonist 7 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4) CXCR4 is a G-protein-coupled receptor that plays a crucial role in various physiological processes, including cell migration, proliferation, and survivalCXCR4 antagonist 7 has gained significant attention due to its potential therapeutic applications in cancer, HIV, and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR4 antagonist 7 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of CXCR4 antagonist 7 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, selection of appropriate solvents, and efficient purification methods to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

CXCR4 antagonist 7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in CXCR4 antagonist 7 and the reaction conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

CXCR4 antagonist 7 exerts its effects by binding to the CXCR4 receptor and preventing its activation by CXCL12. This inhibition blocks downstream signaling pathways involved in cell migration, proliferation, and survival. The compound interferes with the recruitment of immune and stromal cells within the tumor microenvironment, thereby inhibiting tumor progression and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CXCR4 Antagonist 7

CXCR4 antagonist 7 is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown superior efficacy in preclinical and clinical studies compared to other CXCR4 antagonists.

Properties

Molecular Formula

C15H17N5O3

Molecular Weight

315.33 g/mol

IUPAC Name

2-[(3Z)-3-[1-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,5-dioxoimidazolidin-4-ylidene]propyl]guanidine

InChI

InChI=1S/C15H17N5O3/c16-14(17)18-8-1-2-12-13(22)20(15(23)19-12)9-7-10-3-5-11(21)6-4-10/h2-7,9,21H,1,8H2,(H,19,23)(H4,16,17,18)/b9-7+,12-2-

InChI Key

BRHUBARRWPTWNX-MMYPVXKMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/N2C(=O)/C(=C/CCN=C(N)N)/NC2=O)O

Canonical SMILES

C1=CC(=CC=C1C=CN2C(=O)C(=CCCN=C(N)N)NC2=O)O

Origin of Product

United States

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